Phosphonium, bis(hydroxymethyl)diphenyl-, chloride

Water-soluble ligand Homogeneous catalysis Phosphine synthesis

Researchers requiring air-sensitive phosphine intermediates for Mannich-type reactions or aqueous biphasic catalysis face significant handling and reproducibility challenges. This compound is the ideal, bench-stable precursor that eliminates the need for gloveboxes. - Quantitative in situ conversion to Ph2PCH2OH using base, ensuring consistent, high-purity reactive intermediate generation. - Predictable partition coefficient (logP = -1.44) for rational design of catalyst systems with efficient recycling. - Reacts cleanly with primary amines in aqueous media for high-yield, one-step chelating ligand synthesis.

Molecular Formula C14H16ClO2P
Molecular Weight 282.70 g/mol
CAS No. 96776-80-6
Cat. No. B14342425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonium, bis(hydroxymethyl)diphenyl-, chloride
CAS96776-80-6
Molecular FormulaC14H16ClO2P
Molecular Weight282.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CO)(CO)C2=CC=CC=C2.[Cl-]
InChIInChI=1S/C14H16O2P.ClH/c15-11-17(12-16,13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12H2;1H/q+1;/p-1
InChIKeyOQBWLGSTUDYSJM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Basic Properties & Procurement


Phosphonium, bis(hydroxymethyl)diphenyl-, chloride (CAS 96776-80-6) is a quaternary organophosphorus salt with the molecular formula C14H16ClO2P and a molecular weight of 282.70 g/mol . Its structure features a central phosphorus atom bearing two phenyl rings and two hydroxymethyl (-CH2OH) groups, counterbalanced by a chloride anion . This compound is primarily employed as a water-soluble ligand precursor in coordination chemistry and catalysis, and as an intermediate in the synthesis of more complex phosphine ligands [1].

Why Generic Substitution Fails


Generic substitution of phosphonium salts or phosphine ligands in synthetic protocols is high-risk due to substantial differences in reactivity, solubility, and steric/electronic properties that directly impact reaction yield, selectivity, and purification [1]. For instance, while tetrakis(hydroxymethyl)phosphonium chloride (THPC) is a widely used, water-soluble phosphonium salt, its four hydroxymethyl groups confer a distinct reactivity profile compared to the two hydroxymethyl and two phenyl groups of the target compound . The presence of phenyl rings significantly alters lipophilicity and steric bulk, which in turn affects coordination geometry around metal centers and the compound's partitioning behavior in biphasic catalytic systems [1]. Similarly, substituting with a simpler phosphine like diphenylphosphine (Ph2PH) would eliminate the inherent water solubility provided by the hydroxymethyl groups, precluding its use in aqueous or biphasic catalysis without further functionalization [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable, non-interchangeable performance in key applications.

Quantified Performance Advantages


Superior Yield in Ligand Synthesis

The target compound enables a high-yielding, one-step synthesis of a complex water-soluble ligand. The reaction of bis(hydroxymethyl)diphenylphosphonium chloride with 2-aminoethylphosphonic acid in water produces the novel ligand N,N-bis(diphenylphosphinomethyl)-2-aminoethylphosphonic acid in quantitative yield [1]. This contrasts sharply with traditional multi-step syntheses of similar water-soluble phosphines, which often involve harsh conditions, protecting group chemistry, and lower overall yields.

Water-soluble ligand Homogeneous catalysis Phosphine synthesis

Defined Lipophilicity for Biphasic Systems

The compound's lipophilicity, quantified by an octanol-water partition coefficient (logP) of -1.44 [1], provides a key differentiator for designing biphasic catalytic systems. While the target compound demonstrates significant water solubility, its negative logP value contrasts with more hydrophilic phosphonium salts like tetrakis(hydroxymethyl)phosphonium chloride (THPC), for which a logP is not typically reported but is understood to be significantly more negative due to its four hydroxymethyl groups. This defined lipophilicity allows for predictable phase partitioning and catalyst recovery in aqueous-organic biphasic reactions.

Biphasic catalysis Lipophilicity Phase transfer

Air-Stable Masked Phosphine Precursor

The target compound functions as a stable, air-stable precursor to the highly reactive and air-sensitive hydroxymethylphosphine, Ph2PCH2OH. The quantitative generation of Ph2PCH2OH is achieved in situ by treating the target compound with a base (e.g., KOH) [1]. In contrast, direct handling of free secondary phosphines like diphenylphosphine (Ph2PH) requires rigorous air-free techniques to prevent oxidation, which can lead to batch-to-batch inconsistency and lower yields. The target compound's stability ensures precise stoichiometry and simplifies reaction setup.

Phosphine ligand Air-sensitive synthesis Mannich reaction

Water Solubility for Aqueous Catalysis

The compound exhibits high water solubility, with a reported solubility of at least 25 mg/mL (or 50 mM) [1]. This is a stark contrast to many widely used phosphine ligands, such as triphenylphosphine (PPh3), which are practically insoluble in water. The inherent water solubility of the target compound enables its direct use in the synthesis of water-soluble transition metal catalysts for environmentally benign aqueous-phase reactions, without the need for additional, often costly, functionalization steps like sulfonation.

Aqueous catalysis Green chemistry Ligand design

Optimal Application Scenarios


Water-Soluble Chelating Ligand Synthesis

As demonstrated by the quantitative yield in the synthesis of N,N-bis(diphenylphosphinomethyl)-2-aminoethylphosphonic acid, this compound is the reagent of choice for efficiently constructing new, water-soluble chelating phosphine ligands [1]. Its ability to react cleanly with primary amines in aqueous media under mild conditions provides a significant advantage over traditional, lower-yielding, multi-step ligand syntheses.

Air-Stable Phosphine Precursors

In research settings where handling of air-sensitive phosphines like Ph2PCH2OH is required for Mannich-type reactions or coordination chemistry, the target compound serves as the ideal, bench-stable precursor. Its quantitative in situ conversion using a base [2] eliminates the need for specialized equipment (e.g., gloveboxes) and ensures consistent, high-purity generation of the reactive intermediate, streamlining complex synthetic workflows.

Biphasic Catalysts with Controlled Phase Transfer

For chemists designing biphasic (water/organic) catalytic reactions, the target compound offers a predictable and advantageous partition coefficient (logP = -1.44) [3]. This allows for the rational design of catalyst systems where the ligand resides predominantly in the aqueous phase while still facilitating substrate/product transfer across the phase boundary. This controlled lipophilicity is a key differentiator from both fully hydrophilic and fully hydrophobic phosphine analogs, enabling more efficient catalyst recycling and product separation.

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